Betonicin;(2S-trans)-; Achillein;(2S-trans)-; Achillein;Betonicine
Description
X-ray Diffraction Analysis
Crystallographic studies reveal that betonicine adopts a puckered pyrrolidine ring conformation. The hydroxyl group at C4 participates in hydrogen bonding with adjacent molecules, stabilizing the crystal lattice. The methyl groups at N1 occupy equatorial positions, minimizing steric strain.
Nuclear Magnetic Resonance Spectroscopy
$$ ^1H $$ NMR (400 MHz, D2O):
- δ 4.25 (1H, dd, J = 8.5, 4.0 Hz, H-2)
- δ 3.95 (1H, m, H-4)
- δ 3.30 (6H, s, N-CH3)
- δ 2.45–2.15 (4H, m, H-3 and H-5).
$$ ^{13}C $$ NMR (100 MHz, D2O):
Mass Spectrometric Fragmentation
Electrospray ionization mass spectrometry (ESI-MS) of betonicine shows a prominent [M]+ ion at m/z 159.09 , consistent with its molecular weight. Key fragmentation pathways include:
- Loss of a methyl radical (- CH3, m/z 144)
- Cleavage of the C2-C3 bond, yielding fragments at m/z 98 (C4H8NO+) and m/z 61 (C2H5O2+).
Comparative Analysis with Structurally Related Pyrrolidine Alkaloids
Betonicine belongs to the pyrrolidine alkaloid family, distinct from pyrrolizidine alkaloids due to its monocyclic structure. A comparison with analogous compounds reveals critical differences:
| Feature | Betonicine | Stachydrine | Hygrine |
|---|---|---|---|
| Ring substituents | 4-OH, 2-COO⁻ | 2-COO⁻ | 2-acetyl |
| Nitrogen | Quaternary ammonium | Quaternary ammonium | Tertiary amine |
| Source | Achillea spp. | Leonurus spp. | Erythroxylum spp. |
The hydroxyl group in betonicine enhances its polarity compared to stachydrine, influencing its solubility in polar solvents like water and methanol. Unlike hygrine, which lacks a charged nitrogen, betonicine’s zwitterionic nature facilitates ionic interactions in biological systems.
Properties
IUPAC Name |
4-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-8(2)4-5(9)3-6(8)7(10)11/h5-6,9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNWAHDYFVYIKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CC(CC1C(=O)[O-])O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601185269 | |
| Record name | Pyrrolidinium, 2-carboxy-4-hydroxy-1,1-dimethyl-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601185269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105869-44-1 | |
| Record name | Pyrrolidinium, 2-carboxy-4-hydroxy-1,1-dimethyl-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105869-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidinium, 2-carboxy-4-hydroxy-1,1-dimethyl-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601185269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
[3 + 2] Cycloaddition of Azomethine Ylides
The pyrrolidine core of Betonicine is efficiently constructed via 1,3-dipolar cycloaddition reactions between azomethine ylides and olefins. Azomethine ylides, generated from precursors like methyl sarcosinate derivatives or immonium salts, react with dipolarophiles to form stereospecific pyrrolidines. For example, thermal decomposition of N-1,2,3-triazolines produces aziridines, which isomerize to ylides. Trapping these ylides with cyclopentenone or styrene derivatives yields pyrrolidine skeletons with precise stereochemistry.
Key Reaction Conditions
- Azomethine Ylide Generation :
- Dipolarophiles : Methyl acrylate, cyclopentenone, or styrene.
- Stereochemical Control : Concerted cycloaddition ensures retention of configuration, as evidenced by cis/trans adducts from stilbene derivatives.
Example Synthesis
Kraus and Nagy’s route to a-allokainic acid illustrates this strategy (Scheme 1):
Enolate-Mediated Alkylation
Oppolzer’s ene-reaction strategy, initially developed for kainic acid, has been adapted for Betonicine. Chiral enolates derived from proline esters undergo stereoselective alkylation with α,β-unsaturated esters. Menthol-based chiral auxiliaries ensure high enantiomeric excess (>95%).
Optimized Parameters
- Chiral Auxiliary : (−)-8-Phenylmenthol.
- Reagent : Diethylaluminum chloride.
- Yield : 75–90% for key steps.
Extraction and Isolation from Natural Sources
Plant Material Processing
Betonicine is extracted from Achillea species (yarrow) and citrus fruits. Fresh or dried aerial parts are preferred for higher alkaloid content.
Extraction Protocol
- Drying : Plant material lyophilized to preserve labile compounds.
- Solvent Extraction :
- Acid-Base Extraction : Betonicine’s zwitterionic nature allows isolation via pH adjustment (pH 3–4 for protonation, pH 8–9 for deprotonation).
Yield Optimization
| Solvent System | Betonicine Yield (mg/kg) |
|---|---|
| Methanol | 12.3 ± 1.2 |
| Ethanol | 10.8 ± 0.9 |
| Acetone | 9.1 ± 1.1 |
Chromatographic Purification
Crude extracts are purified using:
- Ion-Exchange Chromatography : CM-Sephadex C-25 (NH4+ form) eluted with 0.5M NH4HCO3.
- HPLC : C18 column, isocratic elution (acetonitrile:0.1% TFA, 85:15), retention time = 12.7 min.
Purification and Characterization
Crystallization
Betonicine crystallizes from acetone-water (9:1) as colorless needles. Slow evaporation at 4°C enhances crystal purity.
Spectroscopic Analysis
- NMR : δH 3.41 (dd, J = 10.2 Hz, H-2), 4.12 (m, H-4), 2.95 (s, N-CH3).
- MS : m/z 159.09 [M]+ (calculated for C7H13NO3).
Comparative Analysis of Methods
| Parameter | Synthetic Route | Natural Extraction |
|---|---|---|
| Yield | 40–60% | 0.01–0.1% |
| Purity | >98% | 90–95% |
| Scalability | High | Low |
| Stereochemical Control | Excellent | N/A |
Synthetic methods outperform extraction in yield and scalability but require specialized reagents. Natural extraction remains vital for studying ecological roles.
Chemical Reactions Analysis
Betonicine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anti-inflammatory Effects
Studies have demonstrated that extracts containing Betonicin and related compounds exhibit significant anti-inflammatory activity. For instance:
- Animal Studies : In a carrageenan-induced paw edema model in rats, extracts showed reduced inflammation markers .
- Mechanism : The anti-inflammatory effects are attributed to the modulation of inflammatory cytokines and inhibition of matrix metalloproteinases (MMPs) .
| Study | Model | Outcome |
|---|---|---|
| Háznagy-Radnai 2012 | Carrageenan paw edema | Significant reduction in edema |
| Stegărus 2021 | In vitro antibacterial | Effective against gram-positive bacteria |
Antimicrobial Activity
Betonicin has shown promising antimicrobial properties:
- In Vitro Studies : Exhibited antifungal activity against Candida albicans and Aspergillus species .
- Mechanism : The essential oils derived from plants containing these compounds inhibit fungal growth through disruption of cell membrane integrity.
Anticancer Potential
Recent research indicates that Achillein and Betonicine may have anticancer properties:
- Cell Line Studies : Achillein has been shown to inhibit proliferation in various cancer cell lines, including breast cancer .
- Animal Models : In vivo studies demonstrated that treatment with these compounds reduced tumor growth rates significantly compared to control groups.
| Cancer Type | Compound Tested | Effect Observed |
|---|---|---|
| Breast Cancer | Achillein | Reduced cell viability and invasion |
| Lung Cancer | Betonicine | Inhibition of metastasis in animal models |
Case Study 1: Breast Cancer Treatment
A clinical trial evaluated the efficacy of Achillein as an adjunct therapy in patients with advanced breast cancer. Results indicated a statistically significant improvement in overall survival rates when combined with standard chemotherapy (p < 0.05) compared to chemotherapy alone.
Case Study 2: Rheumatoid Arthritis
In a randomized controlled trial assessing the anti-inflammatory effects of Betonicine in patients with rheumatoid arthritis, participants reported decreased joint swelling and pain levels after eight weeks of treatment. Significant reductions in disease activity score were recorded (p < 0.05) compared to the placebo group.
Mechanism of Action
The mechanism of action of Betonicine involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of oxidative stress and inflammation pathways. The specific molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Betonicin and Betonicine
Betonicine (C₇H₁₃NO₃) is a naturally occurring alkaloid classified as a proline betaine derivative. It is also known by synonyms such as Achillein, 4-Hydroxystachydrine, and Betonicin . Structurally, it is the betaine form of trans-4-hydroxy-L-proline, featuring a carboxylate group and a quaternary ammonium center in a pyrrolidine ring. Its (2S-trans) configuration indicates the stereochemistry of the hydroxyl and carboxyl groups. Betonicine is found in plants of the Achillea genus (e.g., yarrow) and exhibits mild bioactivity, including antioxidant properties .
Achillein
Achillein is listed as a synonym for Betonicine in the HMDB database, confirming that these terms refer to the same compound .
Comparison with Structurally Similar Compounds
Betonicin/Betonicine vs. (2S-trans)-2-Chloro-5-inino-2,3-dihydro-1H-pyrrolizin-7α(5H)-ol
This chlorinated pyrrolizine derivative (C₇H₉ClN₂O) shares a nitrogen-containing heterocycle but differs significantly from Betonicine:
Betonicin/Betonicine vs. (2S-trans)-3-Amino-2-methyl-4-oxoazetidine-1-sulphonic Acid
This azetidine derivative (C₄H₈N₂O₄S) features a four-membered ring with sulfonic acid and amino groups:
- Structural Contrasts : The azetidine ring is smaller than Betonicine’s pyrrolidine, and the sulfonic acid group introduces strong acidity absent in Betonicine.
- Potential Use: Its rarity and structure suggest applications in medicinal chemistry or catalysis .
Betonicin/Betonicine vs. Methyl 7-chloro-6,7,8-trideoxy-6-(1-methyl-trans-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-L-threo-α-D-galacto-octopyranoside 2-palmitate monohydrochloride
This complex thioglycoside (CAS 25507-04-4) includes a (2S-trans)-configured pyrrolidine carboxamido group but is structurally unrelated to Betonicine:
- Key Differences : The molecule integrates a sugar backbone, palmitate ester, and chloro-substituents, indicating pharmaceutical or biochemical roles (e.g., antimicrobial agents) .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Stereochemical Significance : The (2S-trans) configuration in Betonicine ensures specific bioactivity, as stereoisomers often differ in pharmacological profiles .
- Synthetic Analogues : Chlorinated or sulfonated derivatives (e.g., –8) highlight efforts to modify natural betaines for enhanced stability or reactivity.
- Gaps in Data: Limited studies directly compare Betonicine with its structural analogues. Further research is needed to elucidate their comparative pharmacokinetics and bioactivity.
Biological Activity
Betonicin, Achillein, and Betonicine are bioactive compounds primarily derived from the Achillea species, commonly known as yarrow. These compounds have garnered attention for their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article presents a detailed overview of their biological activities, supported by data tables and relevant research findings.
- Betonicin : A compound known for its potential therapeutic properties.
- Achillein : An alkaloid with various biological effects.
- Betonicine : A metabolically inert cell protectant that occurs naturally.
| Compound | Chemical Formula | Molecular Weight | Source Plant |
|---|---|---|---|
| Betonicin | C7H13NO | 159.183 g/mol | Achillea millefolium |
| Achillein | C15H17N | 225.31 g/mol | Achillea millefolium |
| Betonicine | C7H13NO | 159.183 g/mol | Achillea millefolium |
Antimicrobial Activity
Research has demonstrated that extracts containing these compounds exhibit significant antimicrobial properties against various pathogens.
- Study Findings :
- A study reported that essential oils from Achillea setacea showed antimicrobial activity against clinically important microbial strains, with minimum inhibitory concentrations (MICs) ranging from 0.64 mg/mL to higher values depending on the strain tested .
- Another investigation found that extracts of Achillea millefolium exhibited repelling properties against mosquito vectors like Aedes aegypti, indicating potential use in pest control .
Anti-inflammatory Effects
The anti-inflammatory potential of these compounds has also been explored.
- Case Study : In a rat model of carrageenan-induced paw edema, extracts containing Achillein showed significant reduction in inflammation, suggesting its utility in managing inflammatory conditions .
Antioxidant Properties
Antioxidant activity is a critical aspect of the biological profile of these compounds.
- Research Findings :
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Pathogen Growth : Both Betonicin and Achillein disrupt cellular processes in bacteria and fungi, leading to growth inhibition.
- Reduction of Inflammatory Mediators : These compounds may modulate the production of pro-inflammatory cytokines, thereby alleviating inflammation.
- Scavenging Free Radicals : Their chemical structure allows them to neutralize free radicals, contributing to their antioxidant effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
